7-Deaza-2'-dG

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

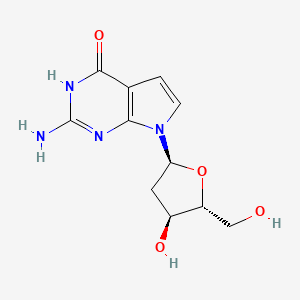

7-Deaza-2'-deoxyguanosine is a synthetic nucleoside analog derived from 2'-deoxyguanosine (dG) by replacing the nitrogen atom at position 7 of the purine ring with a carbon atom (Figure 1) . This modification eliminates the N7 hydrogen-bonding site, which is critical for Hoogsteen base pairing and interactions with enzymes like DNA methyltransferases and polymerases . Its primary applications include:

- PCR Optimization: Enhancing amplification of GC-rich DNA (e.g., CpG islands) by reducing secondary structures and polymerase stalling .

- Redox Labeling: Acting as a stable redox-active marker in oligonucleotide primers for electrochemical detection .

- Structural Studies: Probing DNA-protein interactions and base-pairing dynamics due to altered hydrogen-bonding capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-2’-deoxyguanosine typically involves the halogenation of nucleobases followed by nucleophilic substitution reactions. One common method includes the use of iodine oxidation or 0.5M CSO in anhydrous acetonitrile with a three-minute oxidation time . Another approach involves the use of dithiothreitol, isopropyl-β-D-thiogalactopyranoside, kanamycin sulfate, and ampicillin in a reaction buffer at pH 7.1, with specific concentrations of potassium chloride, magnesium chloride, and dithiothreitol .

Industrial Production Methods

Industrial production methods for 7-Deaza-2’-deoxyguanosine are not extensively documented, but they likely involve large-scale synthesis using similar chemical reactions and conditions as those used in laboratory settings. The use of automated synthesizers and high-throughput purification techniques would be essential for efficient production.

Chemical Reactions Analysis

Base Pairing and Structural Interactions

Incorporating 7-Deaza-2'-dG into DNA alters base pairing dynamics:

This destabilization arises from reduced π-stacking and altered major groove electrostatics .

Enzyme Interaction Kinetics

This compound derivatives interact differentially with DNA repair enzymes like Fpg and hOGG1 :

| Parameter | 8-Br-7-Deaza-dG | 8-Oxo-dG | dG (Control) | Source |

|---|---|---|---|---|

| k<sub>on</sub> (M⁻¹s⁻¹) | 1.2 × 10⁴ | 5.8 × 10³ | 3.4 × 10³ | |

| k<sub>off</sub> (s⁻¹) | 2.1 × 10⁻³ | 1.8 × 10⁻³ | 4.5 × 10⁻³ | |

| K<sub>d</sub> (nM) | 175 | 310 | 1320 |

-

Key Findings :

Phosphorylation and Glycosylation

This compound undergoes standard nucleoside reactions:

-

Phosphorylation : Forms 5'-triphosphate derivatives for polymerase incorporation.

-

Glycosylation : Alters sugar moiety to study conformational effects on DNA stability.

Thermodynamic Impact on DNA Duplexes

Substituting dG with this compound induces thermodynamic destabilization:

| Parameter | ΔΔH (kcal/mol) | ΔΔG° (kcal/mol) | Δ( TΔS) (kcal/mol) | Source |

|---|---|---|---|---|

| Decamer Duplex | -18.2 | -2.5 | -15.7 | |

| Dodecamer Duplex | -35.5 | -5.1 | -30.4 |

The unfavorable enthalpy (ΔΔH) dominates destabilization, attributed to disrupted base stacking and reduced hydration .

Scientific Research Applications

7-Deaza-2'-deoxyguanosine (7-Deaza-dG) is a modified nucleobase analog of guanine, where the nitrogen at the 7th position of the purine ring is replaced with a carbon atom . This modification alters the electronic and structural properties of the nucleobase, leading to a variety of applications in scientific research .

Scientific Research Applications

Structural Studies of DNA and DNA-Protein Interactions

- Enzyme Interactions: 7-Deaza-dG is utilized in physical studies concerning the interaction between enzymes and DNA . The absence of the nitrogen atom at the 7th position affects hydrogen bonding, which can be crucial for enzyme recognition and binding .

- Triplex DNA: Researchers use 7-Deaza-dG to study the formation and structure of triplex DNA . Introducing 7-deaza purine monomers into oligonucleotides can stabilize them relative to oligonucleotides containing adenine and guanine .

- Minor Groove Interactions: Standard nucleobases possess unshared electron pairs projecting into the minor groove of duplex DNA . Enzymes like polymerases and reverse transcriptases may use hydrogen bond donating groups to contact hydrogen bond acceptors in the minor groove, and 7-Deaza-dG modifications can influence these interactions .

PCR and Oligonucleotide Synthesis

- GC-Rich Templates: Partial substitution of dGTP with 7-Deaza-dGTP in PCR can enhance the yield of reaction products, especially for GC-rich templates that contain strong secondary structures . The modification helps in reducing secondary structures that can inhibit PCR amplification .

- Oligonucleotide Stability: Unlike guanine, 7-Deaza-dG does not lead to aggregation, which means that G-rich oligos can be easily synthesized and isolated .

- Fluorescence Quenching: 5'-fluorescein-modified oligonucleotides containing 7-Deaza-dG are less quenched compared to those with natural guanine bases, making them useful in fluorescence-based detection assays .

Antiviral Research

- 7DMA Synthesis: 7-Deaza-dG is a precursor in synthesizing antiviral agents like 7DMA (7-Deaza-2-methyladenine) . 7DMA has shown moderate activity against the emerging flavivirus USUV (Usutu virus) in vitro .

- Antiviral Activity Assessment: 7DMA has been tested against flaviviruses like ZIKV (Zika virus) and WNV (West Nile virus), which have proven more susceptible to 7DMA . Studies have indicated that 7DMA is less toxic and more effective in reducing viral replication in neuronal cells, which are primary target cells for USUV .

Inhibition of DNA Repair Enzymes

- hOGG1 Inhibition: 8-Halogenated-7-deaza-dG derivatives have been designed and synthesized as 8-oxo-dG analogs and evaluated for their chemical and biological properties . These derivatives resemble 8-oxo-dG in shape and preference for syn-conformation but do not form Hoogsteen base pairs with adenine .

- Glycosidase Substrates: 8-halogenated-7-deaza-dG derivatives in duplex DNA, particularly 8-Cl-7-deaza-dG, serve as glycosidase substrates for Fpg and strong binders to hOGG1 . They act as competitive inhibitors for the glycosidase activity of hOGG1, which excises 8-oxo-dG in duplex DNA .

- hMTH1 Targeting: 7-deaza-dGTP and 8-halogenated-7-deaza-dGTP derivatives have been synthesized and tested for reactivity with hMTH1, showing competitive inhibitory activity against 8-oxo-dGTP hydrolysis . These compounds may exhibit antitumor activity by targeting hMTH1 .

Mechanism of Action

7-Deaza-2’-deoxyguanosine exerts its effects by altering the hydrogen bonding patterns in nucleic acids. This modification can affect the stability and conformation of DNA and RNA, leading to changes in their biological functions. The compound targets specific nucleic acid sequences and can interfere with processes such as replication, transcription, and translation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Deaza-2'-Deoxyadenosine (7-Deaza-2'-dA)

- Modification : Nitrogen at position 7 of adenine is replaced with carbon.

- Functional Impact: Similar to 7-Deaza-2'-dG, this analog disrupts Hoogsteen interactions but retains Watson-Crick pairing. It is used to study adenosine-specific polymerase bypass mechanisms .

- Enzyme Interactions: Phosphorylated by mitochondrial deoxyguanosine kinase (dGK) and deoxycytidine kinase (dCK), similar to this compound .

8-Aza-7-Deaza-2'-Deoxyguanosine

- Modification : A nitrogen atom is introduced at position 8, replacing carbon, while retaining the 7-deaza modification.

- Functional Impact: Enhances duplex stability compared to this compound due to altered electron distribution. Used in constructing non-canonical DNA architectures .

7-(1-Propynyl)-7-Deaza-2'-Deoxyguanosine (pdG)

- Modification : A propyne group is added to the 7-deaza position.

- Functional Impact : Increases thermal stability (ΔTm +2–4°C) when hybridized with RNA, outperforming both unmodified dG and this compound. This makes pdG valuable in antisense oligonucleotide design .

5-Aza-7-Deaza-2'-Deoxyguanosine

- Modification : Nitrogen at position 5 replaces carbon, while retaining 7-deaza.

- Functional Impact : Alters protonation sites (pKa shifts) and prevents Hoogsteen pairing, similar to this compound, but with distinct electrostatic properties affecting metal ion binding .

Base-Pairing and Thermal Stability

Key Findings :

- This compound reduces duplex stability (negative ΔTm), enabling lower denaturation temperatures in PCR .

- Propynyl modifications (pdG) counteract this destabilization, enhancing RNA:DNA hybrid stability .

- Hoogsteen pairing disruption is a shared feature among 7-deaza analogs, critical for studying G-quadruplex formation and polymerase fidelity .

Enzyme Interactions and Antiviral Potential

Polymerase Bypass and Fidelity

- This compound reduces misincorporation rates in E. coli DNA polymerase I by destabilizing Hoogsteen-mediated lesion bypass (e.g., benzo[a]pyrene adducts) .

- Comparison with 1-Deaza-dA : Both analogs impede Hoogsteen-dependent replication, but this compound exhibits greater compatibility with Watson-Crick pairing .

Antiviral Activity

- 7-Deaza-2'-C-Methyladenosine (7DMA): A related adenosine analog inhibits Zika virus (ZIKV) and dengue virus (DENV) RNA-dependent RNA polymerase (RdRp) with EC₅₀ values of 0.5–2 μM. However, systemic toxicity (e.g., hematological effects) limits its clinical use .

- NITD008: A 7-deaza adenosine derivative effective against flaviviruses in vitro but toxic in vivo, highlighting the challenge of balancing efficacy and safety in nucleoside analogs .

Biological Activity

7-Deaza-2'-deoxyguanosine (7-deaza-dG) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry due to its unique structural properties and biological activities. This compound, a derivative of deoxyguanosine, replaces the nitrogen atom at the 7-position of guanine with a carbon atom, which alters its electronic properties and interactions with DNA and proteins. This article explores the biological activity of 7-deaza-dG, focusing on its synthesis, incorporation into DNA, and potential therapeutic applications.

Synthesis and Derivatives

7-Deaza-dG can be synthesized through various chemical pathways, often involving the modification of existing nucleoside structures. Recent studies have explored derivatives such as halogenated forms (e.g., 8-halogenated-7-deaza-dG), which exhibit distinct biological properties. These derivatives are synthesized by reacting acetylated 7-deaza-dG with N-halogenated succinimides, leading to compounds that can be incorporated into oligonucleotides for further study .

Base Pairing Properties

The incorporation of 7-deaza-dG into DNA has been shown to affect base pairing dynamics. It typically forms stable Watson-Crick base pairs with cytosine (C), although the absence of the 7-N atom alters the hydrogen bonding capabilities and cation-binding sites in the major groove of DNA. This modification can influence the overall stability and flexibility of DNA structures .

Table 1: Base Pairing Characteristics of 7-Deaza-dG

| Property | Value/Observation |

|---|---|

| Base Pairing Type | Watson-Crick with C |

| Stability Comparison | Less stable than unmodified G |

| Cation Binding | Reduced due to loss of N-H bond at position 7 |

Enzyme Interactions

Research has demonstrated that 7-deaza-dG and its derivatives can act as competitive inhibitors for various DNA repair enzymes, such as hOGG1 (human 8-oxoguanine DNA glycosylase). For instance, halogenated derivatives showed significant inhibition of glycosidase activity, suggesting their potential as therapeutic agents targeting DNA repair mechanisms .

Case Study: Inhibition Mechanism

In a recent study, S-halogenated-7-deaza-dG derivatives were evaluated for their ability to inhibit hMTH1 (human mutT homolog 1) activity. These compounds displayed competitive inhibition against S-oxo-dGTP hydrolysis by hMTH1, indicating that they could effectively interfere with nucleotide repair processes in cancer cells. The halogenated versions were found to be poorly hydrolyzed by hMTH1 while still exhibiting significant inhibitory activity, highlighting their potential as antitumor agents .

Thermodynamic Stability

The thermodynamic properties of DNA containing 7-deaza-dG have been characterized using techniques such as UV thermal melting and differential scanning calorimetry (DSC). These studies indicate that the presence of 7-deaza-dG can destabilize duplex DNA compared to unmodified counterparts. The dynamic structure changes due to altered hydration and cation organization around the modified base contribute to this destabilization .

Table 2: Thermodynamic Properties of Modified DNA

| Modification | Melting Temperature (Tm) | Stability Relative to Unmodified |

|---|---|---|

| Unmodified dG | X °C | Baseline |

| 7-Deaza-dG | Y °C | Decreased |

| S-Cl-7-deaza-dG | Z °C | Similar to unmodified |

Therapeutic Applications

The unique properties of 7-deaza-dG derivatives suggest potential applications in cancer therapy. Their ability to inhibit key enzymes involved in DNA repair could make them useful in sensitizing cancer cells to chemotherapy or radiotherapy. Additionally, their reduced incorporation into DNA during replication minimizes potential side effects associated with traditional nucleoside analogs.

Q & A

Basic Research Questions

Q. How does 7-Deaza-2'-dG improve PCR amplification of GC-rich templates?

this compound, a dGTP analog, replaces the N7 nitrogen of guanine with a carbon, weakening Hoogsteen hydrogen bonding and destabilizing secondary structures in GC-rich DNA. This prevents template reannealing and polymerase stalling during amplification. For optimal results, use a 1:3 molar ratio of dGTP to this compound in the PCR mix . Combining it with other enhancers like betaine (1–1.3 M) or DMSO (3–10%) can further reduce DNA melting temperatures and improve primer binding . Validate success by comparing amplification efficiency (Ct values) and melt-curve analysis with and without the analog.

Q. What experimental controls are essential when incorporating this compound in PCR?

- Baseline controls : Run parallel reactions with standard dGTP to assess secondary structure interference.

- Concentration titration : Test ratios of dGTP:this compound (e.g., 1:1 to 1:4) to optimize specificity and yield.

- Inhibition checks : Confirm that the analog does not inhibit polymerase activity by spiking it into a validated PCR assay.

- Post-PCR analysis : Use agarose gel electrophoresis or capillary electrophoresis to verify product integrity and size .

Advanced Research Questions

Q. How can this compound be used to study Hoogsteen base pairing in DNA replication?

this compound disrupts Hoogsteen interactions by replacing the N7 nitrogen, a critical site for Hoogsteen hydrogen bonding. In studies of mutagenic replication (e.g., bypass of benzo[a]pyrene adducts by DNA polymerase I), researchers substitute dGTP with this compound to probe replication fidelity. For example:

- Experimental design : Compare nucleotide incorporation rates (via steady-state kinetics) using wild-type dGTP vs. This compound opposite modified bases.

- Data interpretation : Reduced incorporation rates with this compound indicate reliance on Hoogsteen pairing. Pair with X-ray crystallography to visualize base-pairing modes .

Q. What methodological considerations apply when using this compound in synthetic nucleic acid systems (e.g., DZA pairing)?

In synthetic systems like DZA (a non-canonical base pairing system), this compound pairs with 5-fluoro-2'-deoxycytidine (FdC) to enhance thermodynamic stability. Key steps include:

- Sequence design : Ensure complementary DZA bases (FdC and this compound) are positioned to avoid Watson-Crick competition.

- Stability assays : Use thermal denaturation (Tm measurements) and circular dichroism (CD) to confirm duplex formation.

- Functional validation : Test replication efficiency with engineered polymerases (e.g., Klenow fragment exo-) to assess compatibility with enzymatic synthesis .

Q. How does this compound derivatives (e.g., 7-Deaza-2'-CMA) inhibit viral replication in neural models?

In organotypic brain slices (OCS) infected with tick-borne encephalitis virus (TBEV), 7-Deaza-2'-CMA inhibits viral replication by competing with natural nucleotides during RNA synthesis. Methodological insights:

- Dose optimization : Titrate 7-Deaza-2'-CMA (e.g., 1–50 µM) to balance antiviral activity and cytotoxicity (assessed via LDH release assays).

- Mechanistic validation : Use immunofluorescence staining to quantify viral load reduction and qRT-PCR to measure RNA synthesis inhibition.

- Cross-comparison : Compare efficacy with other analogs (e.g., 2'-CMC) to identify structure-activity relationships .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in PCR efficiency when using this compound?

Contradictory results (e.g., variable yield or nonspecific amplification) may arise from:

- Template secondary structures : Use mfold or RNAstructure software to predict stable regions (~ΔG < -58.6 kJ/mol) and redesign primers .

- Incomplete dGTP substitution : Residual dGTP can enable secondary structure formation. Verify complete substitution via HPLC or mass spectrometry.

- Polymerase compatibility : Not all polymerases tolerate this compound. Test alternatives like Taq (low processivity) vs. Phusion (high fidelity) .

Q. What strategies validate the role of this compound in disrupting G-quadruplexes in oligonucleotides?

- G4-seq analysis : Compare sequencing data of oligonucleotides with/without this compound to identify G-quadruplex suppression.

- SEC-HPLC : Monitor tetrad formation by comparing retention times of modified vs. unmodified oligonucleotides.

- Functional assays : In TLR9 inhibition studies, link reduced G4 stability (via this compound) to altered immune signaling (e.g., IFN-α ELISA) .

Q. Methodological Best Practices

- Concentration standardization : Use 40 µM this compound triphosphate in PCR buffers for GC-rich templates .

- Safety protocols : Follow lab guidelines for handling nucleotide analogs (e.g., PPE, waste disposal) .

- Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental conditions and depositing raw data .

Properties

Molecular Formula |

C11H14N4O4 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8-/m0/s1 |

InChI Key |

PFCLMNDDPTZJHQ-RNJXMRFFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.